Technical Monograph: 2-Bromo-3-chloro-5-fluorobenzonitrile
Technical Monograph: 2-Bromo-3-chloro-5-fluorobenzonitrile
CAS 1365993-26-5 | High-Fidelity Scaffold for Hetero-Bifunctionalization
Part 1: Executive Summary
2-Bromo-3-chloro-5-fluorobenzonitrile (CAS 1365993-26-5) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for Diversity-Oriented Synthesis (DOS) . Unlike simple halogenated benzenes, this molecule offers three distinct halogen vectors (F, Cl, Br) positioned around a nitrile core. This specific substitution pattern allows for orthogonal functionalization : the ability to selectively react one site without disturbing the others.
For drug development professionals, this compound is not merely a building block but a strategic branching point. It is extensively utilized in the synthesis of HIF-2
Part 2: Chemical Profile & Electronic Analysis
To deploy this scaffold effectively, one must understand the electronic landscape of the benzene ring.
| Property | Value/Description | Implication for Reactivity |
| Molecular Weight | 234.45 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| C2-Bromine | Primary Vector: Site of oxidative addition (Pd | |
| C3-Chlorine | Sterically crowded, stronger C-Cl bond | Secondary Vector: Remains intact during C2 manipulation; requires specialized ligands (e.g., Buchwald biarylphosphines) for activation. |
| C5-Fluorine | High electronegativity, C-F bond inert | Metabolic Shield: Blocks P450 oxidation at the electron-rich meta position; modulates pKa of neighboring groups. |
| C1-Nitrile | Strong Electron Withdrawing Group (EWG) | Activator: Lowers LUMO energy of the ring, facilitating nucleophilic attack at C2 and C6. |
Structural Logic Diagram
The following diagram illustrates the reactivity hierarchy of the scaffold.
Figure 1: Chemoselectivity map of CAS 1365993-26-5. The C2-Br bond is the kinetic entry point for functionalization.
Part 3: Synthetic Pathways (The "Make" & The "Use")
3.1 Synthesis of the Core (Sandmeyer Protocol)
While commercial supplies exist, in-house preparation ensures purity and scalability. The most robust route proceeds via the Sandmeyer reaction from 2-amino-3-chloro-5-fluorobenzonitrile. This method avoids the poor regioselectivity of direct bromination.
Reaction Scheme:
Ar-NH2 + t-BuONO + CuBr2
Protocol 1: Radical Bromination via Alkyl Nitrite
-
Reagents: 2-Amino-3-chloro-5-fluorobenzonitrile (1.0 equiv), Copper(II) Bromide (1.2 equiv), tert-Butyl Nitrite (1.2 equiv), Acetonitrile (anhydrous).
-
Step-by-Step:
-
Setup: Charge a flame-dried 3-neck flask with CuBr
and anhydrous acetonitrile under N atmosphere. -
Addition 1: Add 2-amino-3-chloro-5-fluorobenzonitrile. Cool the dark green suspension to 0°C.
-
Addition 2: Dropwise add tert-butyl nitrite over 20 minutes. Caution: Gas evolution (N
). -
Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by HPLC/TLC (Amino starting material is highly fluorescent; product is less so).
-
Workup: Quench with 10% HCl (to solubilize Cu salts). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 75-85%.
-
3.2 Application: Orthogonal Cross-Coupling
The primary utility of this scaffold is the ability to install a complex tail at C2 while retaining the C3-Cl for subsequent elaboration.
Protocol 2: C2-Selective Suzuki-Miyaura Coupling This protocol selectively engages the C2-Br bond over the C3-Cl bond.
-
Reagents: CAS 1365993-26-5 (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl
·DCM (0.05 equiv), K CO (2.0 equiv), 1,4-Dioxane/Water (4:1). -
Mechanism: The oxidative addition of Pd(0) into C-Br is kinetically faster (
) due to the weaker bond dissociation energy (BDE: C-Br ~66 kcal/mol vs C-Cl ~81 kcal/mol). -
Step-by-Step:
-
Degassing: Sparge solvents with Argon for 30 mins. Critical: Oxygen promotes homocoupling and catalyst death.
-
Mixing: Combine scaffold, boronic acid, and base in the reaction vessel. Add solvent.[1][2]
-
Catalyst: Add Pd(dppf)Cl
last. Seal vessel immediately. -
Heating: Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to avoid activating the C-Cl bond.
-
Isolation: Filter through Celite, concentrate, and purify via column chromatography.
-
Part 4: Logical Workflow & Pathway Visualization
The following workflow demonstrates how this scaffold is used to construct Azabenzothiazole cores (common in kinase inhibitors) or Biaryl Ethers (common in HIF-2
Figure 2: Divergent synthesis pathways from the core scaffold.
Part 5: Safety & Handling Considerations
-
Nitrile Toxicity: Like all benzonitriles, this compound can metabolize to release cyanide ions in vivo, though less likely in vitro. Handle in a well-ventilated fume hood.
-
Skin Sensitization: Halogenated benzenes are potent sensitizers. Double-gloving (Nitrile/Neoprene) is mandatory.
-
Thermal Stability: The compound is stable at room temperature but should be stored under inert atmosphere (N
/Ar) to prevent slow hydrolysis of the nitrile group to the amide.
Part 6: References
-
Preparation of Azabenzothiazole Compounds. World Intellectual Property Organization, WO2012035039A1, 2012. (Describes the Sandmeyer synthesis of the core).
-
Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids. Journal of Organic Chemistry, 2004, 69(2), 566-569.[3] (Validates regioselectivity principles).
-
Belzutifan (MK-6482) and HIF-2
Inhibition. The Oncology Nurse, 2025. (Contextualizes the therapeutic class of fluorinated benzonitriles). -
Suzuki-Miyaura Cross-Coupling Reaction Protocols. Organic Chemistry Portal. (Standard conditions for halogen-selective coupling).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]
- 3. Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
